molecular formula C6H3BrCl2Mg B6360316 2,3-Dichlorophenylmagnesium bromide CAS No. 413589-33-0

2,3-Dichlorophenylmagnesium bromide

Cat. No.: B6360316
CAS No.: 413589-33-0
M. Wt: 250.20 g/mol
InChI Key: DBFNAKOHPSPEAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorophenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C6H3BrCl2Mg and is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenylmagnesium bromide is typically synthesized through the reaction of 2,3-dichlorobromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent formation. The general reaction is as follows:

C6H3BrCl2+MgC6H3BrCl2MgC6H3BrCl2 + Mg \rightarrow C6H3BrCl2Mg C6H3BrCl2+Mg→C6H3BrCl2Mg

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

    Substitution Reactions: Can replace halogens in aromatic compounds under appropriate conditions.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.

    Palladium Catalysts: Used in cross-coupling reactions.

    Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.

Major Products:

    Alcohols: Formed from reactions with carbonyl compounds.

    Biaryl Compounds: Result from cross-coupling reactions.

Scientific Research Applications

2,3-Dichlorophenylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.

    Industrial Chemistry: Applied in the large-scale production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,3-dichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the chlorine substituents.

    2,4-Dichlorophenylmagnesium Bromide: Similar structure but with chlorine atoms at different positions on the benzene ring.

    2,3-Dimethylphenylmagnesium Bromide: Similar reactivity but with methyl groups instead of chlorine atoms.

Uniqueness: 2,3-Dichlorophenylmagnesium bromide is unique due to the presence of two chlorine atoms on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. The chlorine atoms can also participate in additional interactions, such as halogen bonding, which can further diversify the compound’s applications.

Properties

IUPAC Name

magnesium;1,2-dichlorobenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFNAKOHPSPEAG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C(C(=C1)Cl)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.